molecular formula C9H17FN2 B8689404 4-[(3S)-3-fluoropyrrolidin-1-yl]piperidine

4-[(3S)-3-fluoropyrrolidin-1-yl]piperidine

Cat. No.: B8689404
M. Wt: 172.24 g/mol
InChI Key: BVIBYYCIBCALCP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3S)-3-fluoropyrrolidin-1-yl]piperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a fluorinated pyrrolidine ring attached to a piperidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3S)-3-fluoropyrrolidin-1-yl]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the fluorinated pyrrolidine and piperidine precursors.

    Coupling Reaction: The fluorinated pyrrolidine is coupled with the piperidine under specific reaction conditions, often involving the use of a base and a coupling agent.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3S)-3-fluoropyrrolidin-1-yl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(3S)-3-fluoropyrrolidin-1-yl]piperidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[(3S)-3-fluoropyrrolidin-1-yl]piperidine involves its interaction with specific molecular targets and pathways. The fluorinated pyrrolidine ring and piperidine backbone allow the compound to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(3-Fluoro-pyrrolidin-1-yl)-ethylamine: This compound shares a similar fluorinated pyrrolidine ring but has an ethylamine backbone instead of a piperidine backbone.

    (S)-4-(3-Fluoro-pyrrolidin-1-yl)-morpholine:

Uniqueness

4-[(3S)-3-fluoropyrrolidin-1-yl]piperidine is unique due to its specific combination of a fluorinated pyrrolidine ring and a piperidine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H17FN2

Molecular Weight

172.24 g/mol

IUPAC Name

4-[(3S)-3-fluoropyrrolidin-1-yl]piperidine

InChI

InChI=1S/C9H17FN2/c10-8-3-6-12(7-8)9-1-4-11-5-2-9/h8-9,11H,1-7H2/t8-/m0/s1

InChI Key

BVIBYYCIBCALCP-QMMMGPOBSA-N

Isomeric SMILES

C1CN(C[C@H]1F)C2CCNCC2

Canonical SMILES

C1CNCCC1N2CCC(C2)F

Origin of Product

United States

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